molecular formula C9H17NO3 B8507342 4-(1,3-dioxan-2-yl)-N-methylbutanamide

4-(1,3-dioxan-2-yl)-N-methylbutanamide

Cat. No.: B8507342
M. Wt: 187.24 g/mol
InChI Key: MRHFTKRKLMUFMY-UHFFFAOYSA-N
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Description

4-(1,3-dioxan-2-yl)-N-methylbutanamide is a synthetic amide derivative characterized by a 1,3-dioxane ring substituted at the fourth carbon of a butanamide backbone, with an N-methyl group on the amide nitrogen.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(1,3-dioxan-2-yl)-N-methylbutanamide

InChI

InChI=1S/C9H17NO3/c1-10-8(11)4-2-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3,(H,10,11)

InChI Key

MRHFTKRKLMUFMY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCC1OCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxan-2-yl)-N-methylbutanamide typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst to form the 1,3-dioxane ring . The N-methylbutanamide moiety can be introduced through subsequent reactions involving amide formation. Common reagents used in these reactions include toluenesulfonic acid as a catalyst and molecular sieves for water removal .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxan-2-yl)-N-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2/Ni, H2/Rh, and other reducing agents.

    Substitution: Alkyl halides, sodium hydride (NaH), and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1,3-dioxan-2-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison :

N-(4-nitrophenyl)butanamide (N4NB) : Features a nitro group on the aromatic ring, contrasting with the aliphatic dioxane substituent in the target compound. The nitro group introduces strong electron-withdrawing effects, reducing solubility in polar solvents compared to the dioxane moiety .

bis(4-(benzyloxy)-3-(1,3-dioxan-2-yl)phenyl)-methanamine: Shares the 1,3-dioxane ring but incorporates a benzyloxy group and a methanamine core.

4-(1,3-dioxo-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide : Replaces the dioxane with a dioxo-isoindole ring, increasing aromaticity and rigidity. The ethoxy group may enhance lipophilicity relative to the N-methyl group .

Data Table 1: Substituent Effects on Physical Properties

Compound Substituent Key Effect on Properties
4-(1,3-dioxan-2-yl)-N-methylbutanamide 1,3-dioxane, N-methyl Moderate solubility, metabolic stability
N4NB 4-nitrophenyl Low solubility (polar solvents)
bis(4-(benzyloxy)-3-dioxan-phenyl)-methanamine Benzyloxy, dioxane High steric bulk, catalytic utility

Data Table 3: Functional Utility

Compound Key Reactivity/Application
This compound Solubility enhancer, intermediate
N4NB Nitro-reduction studies
N-(benzimidazol-2-yl)-butanamide Protease inhibition (inferred)

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